molecular formula C21H21ClN2O2S B2487865 Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396748-90-5

Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2487865
CAS No.: 1396748-90-5
M. Wt: 400.92
InChI Key: PGBYBKDFUSWJSK-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the chlorobenzyl group via an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone is unique due to its combination of a benzothiazole core, a piperidine ring, and a chlorobenzyl group. This unique structure imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c22-18-4-1-15(2-5-18)12-26-13-16-7-9-24(10-8-16)21(25)17-3-6-19-20(11-17)27-14-23-19/h1-6,11,14,16H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBYBKDFUSWJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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